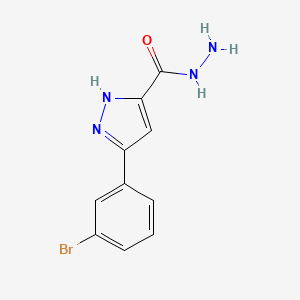

5-(3-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c11-7-3-1-2-6(4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZIFWMVWMXZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301196857 | |

| Record name | 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301196857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046463-50-6 | |

| Record name | 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1046463-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301196857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 5 3 Bromophenyl 1h Pyrazole 3 Carbohydrazide and Its Derivatives

Vibrational Spectroscopy Analysis (FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a crucial technique for identifying the functional groups present in a molecule. For 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide and its derivatives, the FT-IR spectra exhibit characteristic absorption bands that confirm the presence of key structural features.

The carbohydrazide (B1668358) moiety is identified by the distinct stretching vibrations of the N-H and C=O groups. The N-H stretching vibrations of the primary amine (-NH2) and secondary amide (-CONH-) groups typically appear as broad bands in the region of 3200–3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the hydrazide group is a strong, sharp peak usually observed between 1650 and 1695 cm⁻¹. nih.govresearchgate.netresearchgate.net

The pyrazole (B372694) ring and the bromophenyl group also show characteristic absorptions. The C=N stretching vibration within the pyrazole ring is typically found around 1590 cm⁻¹. nih.gov Aromatic C-H stretching vibrations of the phenyl ring appear above 3000 cm⁻¹, while the C=C stretching vibrations within the ring are observed in the 1450–1600 cm⁻¹ region. The C-Br stretching vibration of the bromophenyl group is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for Pyrazole Carbohydrazide Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine/Amide) | Stretching | 3214 - 3314 | researchgate.netresearchgate.net |

| C=O (Carbonyl) | Stretching | 1651 - 1692 | nih.govresearchgate.netresearchgate.net |

| C=N (Pyrazole Ring) | Stretching | ~1592 | nih.gov |

| Aromatic C=C | Stretching | 1450 - 1605 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the protons of the 3-bromophenyl ring typically appear as a complex multiplet in the aromatic region (δ 7.0–8.0 ppm). A characteristic singlet for the pyrazole ring proton (H-4) is expected around δ 6.5-7.2 ppm. researchgate.netiucr.orgcardiff.ac.uk The protons of the carbohydrazide group (NH and NH2) are exchangeable and appear as broad singlets, often at lower fields (δ 8.0-13.0 ppm), with their exact chemical shift being dependent on the solvent and concentration. researchgate.netnih.gov

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the bromophenyl ring would show signals in the aromatic region (δ 115–135 ppm), with the carbon atom directly attached to the bromine atom (C-Br) appearing around δ 123 ppm. The carbon atoms of the pyrazole ring typically resonate between δ 105 and 150 ppm. cardiff.ac.ukrsc.org The carbonyl carbon of the carbohydrazide group is characteristically deshielded and appears at a lower field, generally in the range of δ 158–163 ppm. iucr.orgcardiff.ac.uk

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazole NH | >12.0 | broad s |

| CONH | >11.0 | broad s |

| NH₂ | >8.0 | broad s |

| Aromatic CH (Bromophenyl) | 7.0 - 8.0 | m |

| Pyrazole CH (H-4) | 6.5 - 7.2 | s |

Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | 158 - 163 |

| Pyrazole C3, C5 | 138 - 150 |

| Aromatic C (Bromophenyl) | 120 - 135 |

| Pyrazole C4 | ~105 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For this compound (C₁₀H₉BrN₄O), the expected molecular weight is approximately 281.11 g/mol .

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of a bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br ([M]⁺) and another two mass units higher for the molecule containing ⁸¹Br ([M+2]⁺). mdpi.com This characteristic isotopic signature provides unambiguous confirmation of the presence of one bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. rsc.orgmdpi.com Fragmentation patterns typically involve the loss of small molecules like H₂N-NH, CO, and N₂, as well as cleavage of the pyrazole ring, which can help in further structural confirmation. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Table 4: Representative Crystallographic Data for a Pyrazole Derivative (N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₈H₁₆N₄O | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| a (Å) | 11.0299 (2) | nih.gov |

| b (Å) | 14.1131 (2) | nih.gov |

| c (Å) | 20.2211 (3) | nih.gov |

| V (ų) | 3147.74 (9) | nih.gov |

| Z | 8 | nih.gov |

This data is for a related derivative and serves as an example of typical crystallographic parameters.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method serves as a crucial check for purity and confirms that the empirical formula of the synthesized compound matches the theoretical formula.

For this compound, the molecular formula is C₁₀H₉BrN₄O. The theoretical elemental composition can be calculated based on its molecular weight (281.11 g/mol ). The experimental values obtained for a synthesized sample are typically expected to be within ±0.4% of the calculated values, which validates the composition and purity of the compound. iucr.orgekb.eg

Table 5: Theoretical Elemental Composition of this compound (C₁₀H₉BrN₄O)

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 42.72% |

| Hydrogen | H | 1.008 | 3.23% |

| Bromine | Br | 79.904 | 28.42% |

| Nitrogen | N | 14.007 | 19.93% |

| Oxygen | O | 15.999 | 5.69% |

Biological Evaluation and Preclinical Assessment of 5 3 Bromophenyl 1h Pyrazole 3 Carbohydrazide and Its Derivatives

In Vitro Pharmacological Activity Profiling

Antimicrobial Efficacy

Antitubercular Activity against Mycobacterium species

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents. Pyrazole-based compounds, including this compound and its derivatives, have been investigated for their potential to address this therapeutic need. Research has demonstrated that the pyrazole scaffold is a promising pharmacophore for the development of new anti-TB drugs. nih.gov

A series of pyrazole derivatives were synthesized and evaluated for their in vitro antitubercular activity against M. tuberculosis H37Rv. One study reported a series of substituted pyrazole derivatives, with some compounds exhibiting significant activity. For instance, one derivative showed 92% inhibition, while others displayed good activity with 75% and 78% inhibition, respectively. spast.org Another study focused on pyrazole clubbed with pyridine-4-carbohydrazide, yielding compounds with excellent Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 16 µg/mL against the H37Rv strain. nih.gov The most potent of these, compound 6q, had an MIC of 0.125 µg/mL and was also effective against ethambutol, streptomycin, and rifampicin-resistant strains of M. tuberculosis. nih.gov

Further investigations into pyrazoline derivatives, which are structurally related to pyrazoles, also showed promising results against Mycobacterium tuberculosis H37Ra. One compound, in particular, demonstrated the most potent inhibitory activity with a MIC value of 17 μM and a minimum bactericidal concentration (MBC) of 34 μM. mdpi.com These findings underscore the potential of pyrazole-containing molecules as a foundation for the development of new and effective antitubercular therapies.

Anti-inflammatory Properties and Modulation of Inflammatory Mediators

The pyrazole nucleus is a well-established scaffold in the development of anti-inflammatory agents, with several pyrazole derivatives having been clinically used as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These compounds often exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The carbohydrazide moiety attached to the pyrazole ring in compounds like this compound can be crucial for their biological activity. nih.gov

Derivatives of pyrazole have been shown to be effective in various models of inflammation. For instance, certain pyrazoline derivatives have demonstrated potent anti-inflammatory activity in the carrageenan-induced paw edema assay. nih.govresearchgate.net The anti-inflammatory action of these compounds is often linked to their ability to inhibit the production of inflammatory mediators. Some pyrazolo[3,4-d]pyridazine derivatives, for example, have been shown to strongly down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages. researchgate.net

The structural features of these pyrazole derivatives play a significant role in their anti-inflammatory potency. The nature and position of substituents on the pyrazole and any associated phenyl rings can modulate the activity. The fusion of the pyrazole ring with other heterocyclic systems has also been explored as a strategy to enhance anti-inflammatory effects. rjpbr.com

Antidiabetic Potential via Enzyme Inhibition

The management of type 2 diabetes mellitus often involves strategies to control postprandial hyperglycemia. One therapeutic approach is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. nih.govtandfonline.com Pyrazole derivatives, including those with a carbohydrazide functional group, have emerged as a promising class of inhibitors for these enzymes. nih.govnih.gov

α-Glucosidase Inhibitory Activity

Several studies have highlighted the potential of pyrazole carbohydrazide derivatives as α-glucosidase inhibitors. researchgate.nettandfonline.comsemanticscholar.orgniscpr.res.in In one study, N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide derivatives demonstrated potent α-glucosidase inhibitory activity, with IC50 values of 360.4 ± 0.7 µM and 370.3 ± 1.17 µM for two of the tested compounds. tandfonline.comsemanticscholar.org Another series of hybrid molecules incorporating imidazo[1,2-a]pyridine and pyrazole moieties also showed significant α-glucosidase inhibition. researchgate.net The structure-activity relationship of these compounds is an active area of research, with the goal of developing even more potent and selective inhibitors. nih.gov

α-Amylase Inhibitory Activity

In addition to α-glucosidase, α-amylase is another key enzyme in carbohydrate digestion, and its inhibition is a valid therapeutic target for type 2 diabetes. tandfonline.comnih.gov Pyrazole-based compounds have also been investigated for their α-amylase inhibitory potential. researchgate.netajchem-a.com A series of pyrazole-imidazopyridine hydrazones were found to be potent inhibitors of both α-glucosidase and α-amylase. researchgate.net The inhibitory effect of these derivatives is often concentration-dependent. ajchem-a.com The development of dual inhibitors of α-glucosidase and α-amylase is a particularly attractive strategy for the management of postprandial hyperglycemia.

Antiviral Activity (e.g., Against Avian Influenza Virus)

The broad spectrum of biological activities exhibited by pyrazole derivatives includes antiviral properties. nih.govresearchgate.net While specific studies on the activity of this compound against the avian influenza virus are not extensively detailed in the provided context, the general potential of the pyrazole scaffold in antiviral drug discovery is recognized. The pyrazole nucleus is a versatile starting point for the synthesis of compounds with potential activity against a range of viruses. ijnrd.org Further research is warranted to explore the specific antiviral profile of this compound and its derivatives against various viral pathogens, including influenza viruses.

Evaluation of Other Potential Biological Activities

The versatility of the pyrazole scaffold has led to the exploration of a wide array of other potential therapeutic applications for its derivatives. nih.govnih.govresearchgate.net

Analgesic and Antinociceptive Activity : Pyrazole derivatives have a long history as analgesic agents, with some of the earliest synthetic drugs belonging to this class. nih.gov More recent research has continued to explore new pyrazole-based compounds for their pain-relieving properties. rjpbr.comnih.gov Some 1H-pyrazole-4-carbohydrazide derivatives have shown potent antinociceptive activity, in some cases being more potent than the reference drug dipyrone. nih.gov

Anticonvulsant Activity : The pyrazole nucleus has been incorporated into molecules designed to have anticonvulsant effects. nih.govresearchgate.net Certain pyrazole derivatives have been evaluated in standard models of epilepsy, such as the pentylenetetrazole test and maximal electroshock seizure models, and have shown promising activity. researchgate.net

Antimalarial Activity : The global challenge of malaria has driven the search for new therapeutic agents, and pyrazole derivatives have emerged as a promising area of investigation. nih.govtandfonline.comnih.govresearchgate.netmdpi.com Hydrazine-coupled pyrazoles have demonstrated potent antimalarial activity against Plasmodium berghei in mice. nih.gov Some pyrazolylpyrazoline derivatives have shown dual activity against both malaria and leishmaniasis. tandfonline.comnih.gov

Trypanocidal and Leishmanicidal Activity : Pyrazole carbohydrazide derivatives have been evaluated for their activity against parasitic protozoa. nih.govnih.govmdpi.com A series of 1-(4-substituted-phenyl)-1H-pyrazole-4-carboxylic acid (4-substituted-benzilidene)-hydrazide derivatives exhibited marked leishmanicidal activity against Leishmania amazonensis. nih.gov Additionally, new carbohydrazide derivatives of 1H-pyrazolo[3,4-b]pyridine have been assessed for their trypanocidal activity against Trypanosoma cruzi. nih.gov

Neuroprotective Activity : The potential of pyrazole derivatives to protect neurons from damage has also been investigated. researchgate.netnih.govacgpubs.org Some aryl azoles containing a pyrazole ring have shown neuroprotective activity in in vitro models of N-methyl-D-aspartate (NMDA) toxicity. nih.gov Other pyrazole derivatives have demonstrated the ability to protect against 6-hydroxydopamine (6-OHDA)-induced neuroblastoma cell death. researchgate.net

ACE Inhibition : Angiotensin-converting enzyme (ACE) is a key target in the management of hypertension. A series of pyrazole derivatives have been synthesized and evaluated for their ACE inhibitory activity, with some compounds showing effective inhibition. nih.govnih.gov

MAO-B Inhibition : Monoamine oxidase B (MAO-B) inhibitors are used in the treatment of Parkinson's disease. The pyrazole scaffold has been explored for the development of new MAO-B inhibitors. nih.gov

In Vivo Preclinical Efficacy Studies (Excluding Human Clinical Data)

The preclinical assessment of novel chemical entities is crucial for establishing their therapeutic potential and understanding their behavior in a biological system. For compounds like this compound and its derivatives, this typically involves evaluation in relevant animal models of disease and preliminary pharmacokinetic studies.

The pyrazole nucleus is a versatile scaffold that has been incorporated into compounds designed to treat a variety of conditions, including inflammatory disorders, pain, and cancer. nih.govijnrd.orgnih.gov The efficacy of pyrazole derivatives is often evaluated in well-established animal models that mimic human diseases.

A common model for assessing anti-inflammatory activity is the carrageenan-induced paw edema model in rodents. ijpsjournal.comresearchgate.net In this model, the injection of carrageenan into the paw induces an acute inflammatory response characterized by swelling (edema). The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group. For instance, studies on various pyrazole derivatives have demonstrated a significant reduction in paw edema, indicating their potential as anti-inflammatory agents. ijpsjournal.comrjpbr.com Some pyrazole-hydrazone derivatives have shown excellent protection against inflammation, with one compound exhibiting 92.59% inhibition at a dose of 100 mg/kg. researchgate.net

For the evaluation of analgesic properties, models such as the hot plate test and the acetic acid-induced writhing test in mice are frequently employed. These models assess a compound's ability to alleviate thermal and visceral pain, respectively. Several 1-phenyl-1H-pyrazole derivatives have demonstrated noteworthy analgesic and antipyretic activities in mice and rats. semanticscholar.org

In the context of oncology, the in vivo efficacy of anticancer compounds is often evaluated in xenograft models , where human cancer cells are implanted into immunocompromised mice. nih.govsrrjournals.com The primary endpoint in these studies is typically the inhibition of tumor growth. Pyrazole derivatives linked to a carbohydrazide moiety have been identified as being particularly effective against lung carcinoma (A549) cells, suggesting their potential for in vivo anticancer activity. srrjournals.com

Table 1: Examples of In Vivo Efficacy of Pyrazole Derivatives in Animal Models

| Compound Class | Animal Model | Key Findings |

|---|---|---|

| Pyrazole Derivatives | Carrageenan-induced paw edema (rats) | 65-80% reduction in edema at 10 mg/kg. ijpsjournal.com |

| Pyrazole-Thiazole Hybrid | Carrageenan-induced paw edema | 75% reduction in edema. ijpsjournal.com |

| 1-Phenyl-1H-pyrazole Derivatives | Hot plate test and acetic acid-induced writhing (mice) | Appreciable analgesic and antipyretic activities. semanticscholar.org |

Understanding the pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME), is a critical component of preclinical development. While specific ADME data for this compound are not available, the pharmacokinetic properties of other pyrazole-3-carbohydrazide derivatives, such as the well-studied cannabinoid receptor antagonist rimonabant , can provide valuable insights. ahajournals.orgresearchgate.netresearchgate.net

Pharmacokinetic studies in preclinical species, typically rodents (mice and rats), are conducted to determine key parameters that predict the compound's behavior in the body.

Absorption: Following oral administration, rimonabant is rapidly absorbed, with the maximum plasma concentration (Tmax) reached in approximately 2 hours in healthy subjects. ahajournals.orgresearchgate.net The absorption of pyrazole derivatives can be influenced by their physicochemical properties.

Distribution: The distribution of a drug throughout the body is a key factor in its efficacy and potential for off-target effects. Rimonabant has a lengthy terminal half-life, which is even longer in obese subjects (mean of 16 days) compared to non-obese individuals (mean of 6 to 9 days). ahajournals.org This suggests extensive distribution into tissues.

Metabolism: The metabolic fate of a compound determines its duration of action and the potential for drug-drug interactions. Rimonabant is metabolized in the liver, primarily through the CYP3A enzyme system and amidohydrolases. ahajournals.org

Excretion: The route of elimination from the body is the final aspect of the pharmacokinetic profile.

Investigations into newer pyrazole-based CB1 antagonists have focused on modifying the chemical structure to reduce brain penetration, thereby minimizing central nervous system side effects while retaining peripheral activity. nih.gov These studies involve extensive ADME and in vivo pharmacological profiling to select candidates with improved plasma/brain ratios. nih.gov

Table 2: Pharmacokinetic Parameters of Rimonabant (a Pyrazole-3-Carbohydrazide Derivative)

| Parameter | Value | Species |

|---|---|---|

| Tmax (oral) | ~2 hours | Human |

| Terminal Half-life | 6-9 days (non-obese) | Human |

| 16 days (obese) | Human |

It is important to note that the bromine substitution on the phenyl ring of this compound would likely influence its pharmacokinetic properties compared to other derivatives. Halogen substitutions can affect a molecule's lipophilicity, metabolic stability, and protein binding, all of which are critical determinants of its ADME profile. Further preclinical studies on this specific compound are necessary to fully elucidate its therapeutic potential.

Molecular Mechanisms of Action and Target Identification for 5 3 Bromophenyl 1h Pyrazole 3 Carbohydrazide

Enzyme Inhibition Mechanism Studies

The biological activity of pyrazole (B372694) carbohydrazide (B1668358) derivatives is a subject of significant scientific interest. nih.gov The position of the carbohydrazide moiety on the pyrazole ring is noted to influence the compound's biological effects. nih.gov

No specific research data on the DNA gyrase inhibition kinetics for 5-(3-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE were found in the reviewed literature. Studies on related but structurally distinct compounds, such as N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, have shown inhibitory activity against DNA gyrase, indicating that the broader pyrazole class is of interest for targeting this enzyme. However, these findings cannot be directly extrapolated to the specific title compound.

There is no available research detailing the specific inhibitory effects or mechanism of action of this compound on succinate (B1194679) dehydrogenase.

Specific studies detailing the inhibition of Phosphoinositide 3-Kinase (PI3K) by this compound could not be located in the available scientific literature. While pyrazole-containing compounds are explored as kinase inhibitors, data for this particular molecule is absent.

No published studies were identified that investigate the inhibitory activity of this compound against Topoisomerase I.

Detailed mechanistic studies or inhibition data for the interaction between this compound and the enzymes α-glucosidase and α-amylase are not available in the current body of scientific literature. The pyrazole scaffold is recognized in the design of various α-glucosidase and α-amylase inhibitors, but specific findings for the title compound have not been reported.

Research on the dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) by this compound has not been reported in the reviewed literature. While related pyrazole derivatives have been investigated for these anti-inflammatory targets, no specific data exists for this compound.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a validated strategy for the treatment of neurodegenerative diseases. Research into pyrazole derivatives has revealed their potential as MAO-B inhibitors. While direct studies on this compound are limited, investigations into structurally similar compounds provide valuable insights. For instance, studies on halogenated pyrazoline derivatives have demonstrated potent and selective MAO-B inhibitory activity. nih.gov The presence of a halogen, such as the bromine atom in the target compound, has been shown to influence potency, with the order of potency for MAO-B inhibition being –F > –Cl > –Br > –H. nih.gov

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives have also been synthesized and evaluated for their MAO inhibitory properties, with many exhibiting selective MAO-B inhibition in the nanomolar to low micromolar range. nih.gov Furthermore, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, which share some structural similarities, have been identified as selective and reversible human MAO-B inhibitors. researchgate.net Although a specific IC50 value for this compound is not currently available in the literature, the existing data on related compounds strongly suggest that it warrants investigation as a potential MAO-B inhibitor.

| Related Compound Class | Key Findings | Reference |

| Halogenated Pyrazoline Derivatives | Halogen substitution influences MAO-B inhibitory potency. | nih.gov |

| 3-Aryl-1-phenyl-1H-pyrazole Derivatives | Demonstrated selective MAO-B inhibition in the nanomolar to low micromolar range. | nih.gov |

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives | Identified as selective and reversible human MAO-B inhibitors. | researchgate.net |

Receptor Binding and Modulation Assays

The ability of a compound to interact with specific receptors is a cornerstone of its pharmacological activity. For pyrazole derivatives, a significant area of investigation has been their interaction with cannabinoid receptors.

While direct receptor binding assays for this compound are not extensively documented, the broader class of 1,5-diaryl pyrazole derivatives has been studied for its interaction with the cannabinoid receptor 1 (CB1). nih.gov These studies have utilized molecular docking and in vivo models to suggest that these compounds can act as antagonists or inverse agonists of the CB1 receptor. nih.gov The binding of these derivatives to the receptor is thought to involve hydrophobic interactions with the phenyl rings of the pyrazole nucleus and hydrogen bonding with specific amino acid residues like Lys192. nih.gov

The general methodology for such receptor binding assays often involves heterologous competition assays, where the displacement of a radiolabeled ligand by the test compound is measured to determine its binding affinity (Ki). nih.gov Given the structural similarities, it is plausible that this compound could exhibit affinity for cannabinoid or other receptors, a hypothesis that awaits experimental validation through dedicated binding and modulation assays.

Investigation of Cellular Pathway Modulation and Protein-Protein Interactions

The biological effects of a compound are ultimately manifested through its influence on cellular pathways and its interactions with various proteins. Research on pyrazole analogs has revealed their capacity to modulate pathways involved in cell growth, inflammation, and neurodegeneration.

For example, certain pyrazole derivatives have been shown to induce apoptosis in tumor cells, suggesting an impact on cell survival pathways. mdpi.com In the context of neurodegenerative diseases, analogs with a para-bromophenyl radical attached to the pyrazole ring have been investigated for their ability to target metabolic enzymes like acetylcholinesterase. nih.gov

Molecular docking studies have been employed to predict the binding interactions of pyrazole derivatives with various protein targets, including C-RAF, CYP17, VEGFR, C-KIT, and HDAC, which are implicated in cancer therapeutics. nih.gov These in silico approaches help in identifying potential protein-protein interaction disruptions or modulations mediated by the compound. While specific data on the cellular pathway modulation and protein-protein interactions of this compound is not yet available, the established activities of related pyrazole compounds provide a strong rationale for investigating its effects on key cellular signaling cascades.

Phenotypic Screening and Target Deconvolution Methodologies

Phenotypic screening is a powerful approach in drug discovery that identifies compounds eliciting a desired cellular or organismal phenotype without prior knowledge of the molecular target. This method has been increasingly utilized for discovering novel therapeutics.

For pyrazole derivatives, phenotypic screening has been employed to identify compounds with antimicrobial activity. mdpi.com Such screens typically involve testing a library of compounds against various pathogens and observing their effect on growth or viability.

Once a compound with a desirable phenotype is identified, the subsequent challenge is target deconvolution, which aims to identify the specific molecular target(s) responsible for the observed effect. This can be a complex process involving a combination of techniques such as affinity chromatography, proteomics, and genetic approaches. While there are no specific published reports on the phenotypic screening or target deconvolution of this compound, this methodology represents a promising avenue for uncovering its biological function and therapeutic potential. The resurgence of phenotypic drug discovery highlights its value in identifying first-in-class medicines. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 3 Bromophenyl 1h Pyrazole 3 Carbohydrazide Analogs

Correlating Substituent Effects on the Bromophenyl Ring with Biological Potency

The nature and position of substituents on the phenyl ring at the C5 position of the pyrazole (B372694) core are critical determinants of biological activity. While direct studies systematically altering the 3-bromophenyl group of the parent compound are limited, extensive research on related 5-phenylpyrazole analogs provides valuable insights into the SAR.

The electronic properties of substituents on the phenyl ring play a significant role. For instance, in various series of pyrazole derivatives, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance biological activities such as anticancer and antimicrobial effects. mdpi.com For example, analogs bearing chloro or nitro groups on the phenyl ring have demonstrated potent inhibitory activity against various cancer cell lines and microbial strains. mdpi.comrsc.org The bromine atom at the meta-position in 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide is an electron-withdrawing group, which may contribute to its bioactivity.

The position of the substituent is also crucial. In a series of 1,3-diaryl pyrazole derivatives, moving a substituent from the para- to the meta- or ortho-position on the phenyl ring can drastically alter the compound's interaction with its biological target, thereby affecting its potency and selectivity. This is often due to steric hindrance or the establishment of specific hydrogen bonds or hydrophobic interactions within the target's active site. For example, studies on pyrazole-based inhibitors of enzymes like cyclooxygenase (COX) have shown that the substitution pattern on the C5-phenyl ring dictates the selectivity for COX-2 over COX-1.

The following table summarizes the general effects of substituents on the C5-phenyl ring of pyrazole scaffolds based on findings from analogous series.

| Substituent Type at Phenyl Ring | General Position | Observed Impact on Biological Potency | Potential Rationale |

|---|---|---|---|

| Electron-Withdrawing (e.g., -Cl, -NO2, -Br) | para, meta | Often enhances anticancer and antimicrobial activity. mdpi.comrsc.org | Modifies the electronic distribution of the molecule, potentially improving binding affinity to target enzymes or receptors. |

| Electron-Donating (e.g., -OCH3, -CH3) | para | Can increase anti-inflammatory activity in some series by enhancing COX-2 inhibition. mdpi.com | May form specific hydrogen bonds or hydrophobic interactions in the active site of the target protein. |

| Bulky Groups | ortho | May decrease activity due to steric clashes with the binding site. | Prevents optimal orientation of the molecule within the target's active site. |

Impact of Variations at the Carbohydrazide (B1668358) Moiety and its Derivatives on Efficacy and Selectivity

The carbohydrazide group at the C3 position is a versatile functional handle that can be readily modified to generate a diverse library of derivatives, significantly impacting efficacy and selectivity. The hydrazide itself is a key pharmacophoric feature, but its conversion into hydrazones, amides, or cyclic heterocycles like oxadiazoles (B1248032) or triazoles has been a fruitful strategy in drug discovery. nih.govresearchgate.net

A common and effective modification is the condensation of the carbohydrazide with various aromatic aldehydes to form N'-[(aryl)methylene]-1H-pyrazole-3-carbohydrazide derivatives (hydrazones). researchgate.net The nature of the substituent on the arylmethylene moiety of the hydrazone profoundly influences biological activity. Studies have shown that introducing hydroxyl groups, such as in salicylaldehyde (B1680747) derivatives, can lead to potent anticancer agents, possibly due to the formation of stable chelates with metal ions or enhanced hydrogen bonding with the biological target. nih.govresearchgate.net

For instance, converting a pyrazole-3-carbohydrazide into its salicylaldehyde hydrazone derivative has been shown to result in potent growth inhibitors of A549 lung cancer cells. nih.govresearchgate.net The additional phenyl ring and the hydroxyl group provide extra points of interaction, enhancing binding affinity.

The table below illustrates how modifications to the carbohydrazide moiety affect biological outcomes in related pyrazole structures.

| Carbohydrazide Modification | Resulting Derivative | Example Substituent (on added moiety) | Impact on Biological Activity |

|---|---|---|---|

| Condensation with Aldehyde | Hydrazone (Schiff base) | Salicylaldehyde (2-hydroxyphenyl) | Significant increase in anticancer activity against lung cancer cells. nih.govresearchgate.net |

| Condensation with Aldehyde | Hydrazone (Schiff base) | Acetophenone (B1666503) | Formation of stable crystalline structures with potential antimicrobial applications. nih.gov |

| Acylation | N,N'-Diacylhydrazine | Thiophene-2-carbonyl | Derivatives show fungicidal and herbicidal activities. researchgate.net |

| Cyclization | 1,3,4-Oxadiazole (B1194373) or 1,2,4-Triazole | - | Can improve metabolic stability and alter the pharmacological profile, often leading to potent anti-inflammatory or analgesic agents. nih.gov |

Influence of Remote Pyrazole Ring Substitutions on Pharmacological Profiles

Modifications to the pyrazole ring itself, particularly at the N1 position, are fundamental in tuning the pharmacological profile of pyrazole-based drugs. The presence or absence of a substituent at N1, and the nature of that substituent, can dramatically alter the molecule's properties, including its binding mode, selectivity, and pharmacokinetics.

In many bioactive pyrazoles, the N1 position is substituted with an aryl or alkyl group. The renowned drug Rimonabant, a potent CB1 cannabinoid receptor antagonist, features a 2,4-dichlorophenyl group at the N1 position of a 5-(4-chlorophenyl)pyrazole-3-carboxamide core. nih.govresearchgate.net This highlights the importance of N1-aryl substitution for achieving high-affinity interactions with specific receptors. The substituents on this N1-aryl ring can further refine the activity.

The position of the functional groups on the pyrazole ring is also a critical factor. A review of pyrazole carbohydrazide derivatives indicates that the location of the carbohydrazide moiety (at C3, C4, or C5) directs the compound towards different therapeutic applications. nih.govresearchgate.net

C3-Carbohydrazide: This substitution pattern, as seen in the parent compound, is common in molecules developed as antitumor agents and cannabinoid receptor antagonists. nih.gov

C4-Carbohydrazide: Derivatives with this arrangement have shown potent antinociceptive, antibacterial, and antiparasitic activities. nih.govresearchgate.net

C5-Carbohydrazide: This scaffold has also been explored for antitumor, fungicidal, and herbicidal activities. nih.govresearchgate.net

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrazole derivatives, various 2D and 3D-QSAR models have been developed to guide the design of more potent and selective agents. shd-pub.org.rsnih.gov

These models typically rely on calculating a range of molecular descriptors for each compound in a series, which can be categorized as:

Topological: Describing atomic connectivity (e.g., Balaban J index).

Electronic: Relating to the distribution of electrons (e.g., partial charges).

Steric/Geometrical: Describing the size and shape of the molecule (e.g., molecular volume).

Hydrophobic: Relating to the molecule's lipophilicity (e.g., LogP).

For a series of pyrazole carbohydrazide derivatives designed as anticancer agents, a 2D-QSAR study found that descriptors such as molecular density, the Balaban J index (a topological descriptor), and SlogP_VSA4 (a descriptor combining hydrophobicity and surface area) were highly correlated with cytotoxicity against prostate cancer cells. nih.gov The resulting QSAR model equation allows for the prediction of anticancer activity for newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts.

Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been applied to pyrazole derivatives. shd-pub.org.rs These methods generate 3D contour maps that visualize regions around the aligned molecules where steric bulk, positive electrostatic potential, or negative electrostatic potential is favorable or unfavorable for activity. Such models provide intuitive, graphical insights for designing new compounds with improved target affinity. While a specific QSAR model for this compound analogs has not been reported, the principles and significant descriptors identified in models for related pyrazole series offer a valuable framework for the rational design of new derivatives. juniperpublishers.comresearchgate.net

Computational Chemistry and Molecular Modeling of 5 3 Bromophenyl 1h Pyrazole 3 Carbohydrazide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide, might interact with a biological target.

Prediction of Binding Modes and Affinities

For a given protein target, docking simulations would predict the most likely conformation (binding mode) of the compound within the active site. The simulation calculates a scoring function, often expressed as binding energy (in kcal/mol), which estimates the binding affinity. A lower binding energy typically indicates a more stable and potentially more potent interaction. For analogous pyrazole (B372694) derivatives, docking studies have been performed against various targets like cannabinoid receptors, kinases, and microbial enzymes, revealing a range of binding affinities that are dependent on the specific substitutions on the pyrazole ring. nih.govresearchgate.net

Identification of Key Interacting Residues in Target Active Sites

Docking analyses provide detailed insights into the non-covalent interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For a compound like this compound, key interactions would likely involve the carbohydrazide (B1668358) moiety forming hydrogen bonds, the pyrazole ring participating in various interactions, and the bromophenyl group engaging in hydrophobic or halogen bond interactions. Studies on similar molecules have identified crucial interactions with residues like Alanine, Tyrosine, and Lysine in kinase active sites. nih.gov

Quantum Chemical Calculations (DFT) for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about a compound's stability, reactivity, and electronic properties.

HOMO-LUMO Analysis and Molecular Electrostatic Potentials

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are known as frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. For pyrazole carbohydrazides, MEP analyses typically show negative potential around the oxygen and nitrogen atoms of the carbohydrazide group, indicating these are likely sites for electrophilic attack and hydrogen bond acceptance. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked complex and observe conformational changes in both the ligand and the protein. Such simulations, often run for nanoseconds, can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, providing a more realistic model of the binding event. nih.govnih.gov

In Silico Prediction of Pharmacokinetic Properties (ADME)

In the early stages of drug discovery, predicting the ADME properties of a compound is essential. Various computational models and software are used to estimate parameters like intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and aqueous solubility. These predictions help in identifying potential liabilities and optimizing the molecular structure to achieve better drug-like properties. Studies on similar heterocyclic compounds often use tools like SwissADME and pkCSM to predict these properties, guiding the selection of candidates for further development. mdpi.comcmjpublishers.comchemmethod.com

Conclusion and Future Directions in Research on 5 3 Bromophenyl 1h Pyrazole 3 Carbohydrazide

Synthesis and Biological Activity Summarization of 5-(3-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE

The synthesis of 5-substituted-1H-pyrazole-3-carbohydrazide derivatives typically involves a multi-step process. A common route begins with the reaction of a substituted acetophenone (B1666503) with diethyl oxalate (B1200264) to form a dione, which is then cyclized with hydrazine (B178648) to create the core pyrazole (B372694) ring with a carboxylate group. This ester is subsequently reacted with hydrazine hydrate (B1144303) to yield the carbohydrazide (B1668358). For this compound, this would involve starting with 3-bromoacetophenone. The resulting carbohydrazide is a versatile intermediate that can be further modified, for instance, by condensation with various aromatic aldehydes to produce N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivatives researchgate.net.

The biological activities of pyrazole derivatives are vast and well-documented, encompassing anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. The carbohydrazide moiety is a significant pharmacophoric group that often enhances or confers these biological activities mdpi.comresearchgate.net. Pyrazole carbohydrazide derivatives have shown notable antimicrobial activity against various bacterial and fungal strains researchgate.net. Furthermore, certain derivatives have demonstrated potent anticancer activity by inducing apoptosis in cancer cell lines nih.gov. The presence of a bromophenyl group can also significantly influence the biological activity of a compound, often enhancing its potency.

Identification of Promising Lead Candidates for Further Preclinical Development

While preclinical data for this compound itself is not available, studies on structurally similar compounds provide a basis for identifying promising avenues for preclinical development. For instance, various N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivatives have been synthesized and evaluated for their biological activities researchgate.net. The selection of lead candidates would depend on the therapeutic area of interest.

For oncology, derivatives of pyrazole carbohydrazide have shown inhibitory activity against cancer cell lines such as A549 (lung carcinoma) researchgate.netnih.gov. Preclinical evaluation of a promising anticancer candidate would involve a battery of in vitro assays against a panel of cancer cell lines, followed by in vivo studies in animal models to assess efficacy and safety.

In the realm of infectious diseases, various pyrazole derivatives have demonstrated significant antimicrobial and antifungal activity researchgate.net. A promising lead candidate in this area would exhibit potent activity against clinically relevant pathogens with minimal toxicity to host cells.

The following table summarizes the biological activities of some representative pyrazole carbohydrazide derivatives, which can guide the selection of lead candidates.

| Derivative Class | Biological Activity | Reference |

| N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazides | Antimicrobial, Antifungal | researchgate.net |

| Salicylaldehyde-pyrazole-carbohydrazide derivatives | Anticancer (A549 lung cancer cells) | mdpi.comresearchgate.net |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | Anticancer (A549 lung cancer cells) | nih.gov |

Strategies for Rational Drug Design and Optimization of this compound Derivatives

Rational drug design and optimization are crucial for enhancing the therapeutic potential of this compound. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the chemical structure affect biological activity.

Key strategies for the optimization of this scaffold include:

Modification of the Carbohydrazide Moiety: The terminal nitrogen of the carbohydrazide can be condensed with a wide array of aldehydes and ketones to generate a library of hydrazone derivatives. The nature of the substituent on the aromatic aldehyde can significantly modulate the biological activity.

Substitution on the Phenyl Ring: The 3-bromo substituent on the phenyl ring is a key feature. Further optimization could involve exploring other halogen substitutions or the introduction of electron-donating or electron-withdrawing groups at different positions of the phenyl ring to fine-tune the electronic properties and binding interactions of the molecule.

Modification of the Pyrazole Core: While the core pyrazole ring is often essential for activity, substitutions at the N1 position of the pyrazole can be explored to improve pharmacokinetic properties.

Computational modeling and molecular docking studies can be employed to predict the binding of these derivatives to specific biological targets, thereby guiding the synthetic efforts towards more potent and selective compounds.

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

The broad spectrum of biological activities exhibited by pyrazole derivatives suggests that this compound and its analogs could have novel therapeutic applications beyond the traditionally explored areas. Mechanistic studies are key to uncovering these new possibilities.

For example, if a derivative shows potent anticancer activity, understanding its mechanism of action—whether it inhibits a specific kinase, disrupts microtubule polymerization, or induces apoptosis through a novel pathway—can open up new therapeutic strategies. Some pyrazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.

Furthermore, the anti-inflammatory properties of pyrazole derivatives are well-known, with celecoxib being a prominent example. Mechanistic studies could reveal if derivatives of this compound act through COX-2 inhibition or other inflammatory pathways, potentially leading to new treatments for a range of inflammatory disorders.

Integration of Advanced Omics Technologies for Comprehensive Biological Understanding

To gain a deeper and more comprehensive understanding of the biological effects of this compound and its derivatives, the integration of advanced omics technologies is essential. These technologies can provide a systems-level view of the molecular changes induced by the compound.

Genomics and Transcriptomics (RNA-Seq): These technologies can identify the genes and pathways that are modulated by the compound in cells. This can help in identifying the mechanism of action and potential off-target effects.

Proteomics: By analyzing the changes in protein expression and post-translational modifications, proteomics can provide insights into the cellular processes affected by the compound and help in identifying direct protein targets.

Metabolomics: This approach analyzes the changes in the metabolic profile of cells or organisms upon treatment with the compound, which can reveal novel mechanisms of action and biomarkers of response.

The integration of these multi-omics datasets can provide a holistic understanding of the compound's biological activity, facilitating the identification of novel therapeutic applications and the development of personalized medicine strategies.

Q & A

Q. Key Parameters :

| Step | Reaction Conditions | Yield Optimization Tips |

|---|---|---|

| 1 | Reflux in ethanol with HCl (12 h) | Use excess β-ketoester (1.2 eq.) to drive the reaction . |

| 2 | Stir in ethanol at 60°C (6 h) | Monitor by TLC (silica gel, ethyl acetate/hexane 3:7) . |

Advanced: What strategies address regioselectivity challenges during pyrazole cyclization?

Methodological Answer:

Regioselectivity in pyrazole formation is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., -Br) on the phenyl ring direct cyclization to the meta position. Use DFT calculations to predict regiochemical outcomes .

- Steric effects : Bulky substituents on β-ketoesters favor formation of the 1,3,5-trisubstituted pyrazole. Optimize solvent polarity (e.g., DMF vs. ethanol) to control steric hindrance .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Look for characteristic peaks:

- Pyrazole C-H: δ 6.2–6.8 ppm (1H, singlet) .

- Carbohydrazide -NH2: δ 4.5–5.0 ppm (broad, exchangeable) .

- IR : Confirm hydrazide C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .

Advanced: How do I refine the crystal structure using SHELXL, especially with twinning or disorder?

Methodological Answer:

For challenging crystallographic

Twinning : Use the TWIN and BASF commands in SHELXL to model twinned domains. Verify with the HKLF 5 format for split reflections .

Disorder : Apply PART and SUMP instructions to refine disordered atoms. Validate using the PLATON ADDSYM tool to check for missed symmetry .

Q. Example Refinement Table :

| Parameter | Value | Notes |

|---|---|---|

| R1 (%) | < 5 | Aim for R1 < 5% for high-quality data . |

| Flack x | 0.02 | Confirm absolute structure if chiral . |

Advanced: How to design a molecular docking study to predict biological targets?

Methodological Answer:

Target Selection : Prioritize enzymes like carbonic anhydrase or cyclooxygenase (COX-2), as pyrazole derivatives are known inhibitors .

Protocol :

- Prepare the ligand: Optimize geometry using Gaussian (B3LYP/6-31G*) and assign charges with the AM1-BCC method.

- Dock using AutoDock Vina: Set grid box dimensions (20 Å) around the active site .

Validation : Compare docking scores with known inhibitors (e.g., celecoxib for COX-2) and validate using MD simulations .

Advanced: How to resolve contradictions in crystallographic and spectroscopic data?

Methodological Answer:

- Discrepancy in Bond Lengths : Use the

DELUandSIMUrestraints in SHELXL to harmonize XRD bond lengths with DFT-optimized geometries . - NMR vs. XRD Conformation : Perform variable-temperature NMR to assess dynamic effects or use NOESY to identify through-space correlations conflicting with XRD torsional angles .

Basic: How to improve solubility for in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.

- Derivatization : Introduce hydrophilic groups (e.g., -SO3H) at the phenyl ring’s para position without altering the pyrazole core .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for carbohydrazides) .

Advanced: How to perform structure-activity relationship (SAR) studies?

Methodological Answer:

Analog Synthesis : Vary substituents on the phenyl ring (e.g., -CF3, -OCH3) and compare activities .

Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC50 values .

Q. Example SAR Table :

| Substituent | IC50 (µM) | Notes |

|---|---|---|

| 3-Br | 0.45 | Highest potency due to electron withdrawal . |

| 4-OCH3 | 12.3 | Reduced activity from increased hydrophilicity . |

Advanced: How to interpret complex NMR splitting patterns?

Methodological Answer:

- Second-Order Effects : Use 2D NMR (COSY, HSQC) to assign coupled protons. For example, the pyrazole C-H may split into a doublet of doublets due to coupling with adjacent -NH2 and phenyl protons .

- Dynamic Exchange : For broad -NH2 peaks, acquire spectra at higher temperatures (50°C) to sharpen signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.